molecular formula C20H25NO2 B1392237 5-(4-Heptyloxybenzoyl)-2-methylpyridine CAS No. 1187169-21-6

5-(4-Heptyloxybenzoyl)-2-methylpyridine

Cat. No. B1392237
CAS RN: 1187169-21-6
M. Wt: 311.4 g/mol
InChI Key: TWJYZWLBUGTVDP-UHFFFAOYSA-N
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Description

5-(4-Heptyloxybenzoyl)-2-methylpyridine, also known as HOBt, is a heterocyclic compound that has gained significant attention in the field of organic chemistry. It is widely used as a coupling reagent in peptide synthesis and has also found applications in the synthesis of various pharmaceutical compounds.

Scientific Research Applications

Synthesis and Material Science

  • Imidazopyridines, which include structures related to 5-(4-Heptyloxybenzoyl)-2-methylpyridine, are important in medicinal chemistry due to their wide range of applications. These compounds are also useful in material science because of their structural characteristics (Bagdi et al., 2015).

Chemical Structure and Characterization

  • The molecular structure of novel phthalide derivatives, similar to 5-(4-Heptyloxybenzoyl)-2-methylpyridine, has been experimentally and theoretically analyzed. These analyses include X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation (Yılmaz et al., 2020).

Organic Chemistry and Reactions

  • The compound has been synthesized through heterodiene condensation, showcasing its relevance in organic synthesis and reaction mechanisms (Chekhun et al., 1974).

Molecular Interactions and Supramolecular Chemistry

  • In the field of supramolecular chemistry, proton-transfer complexes involving similar compounds have been synthesized and structurally characterized. This highlights the role of noncovalent interactions in the crystal packing of these compounds (Khalib et al., 2014).

properties

IUPAC Name

(4-heptoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-19-12-10-17(11-13-19)20(22)18-9-8-16(2)21-15-18/h8-13,15H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJYZWLBUGTVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217898
Record name [4-(Heptyloxy)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Heptyloxybenzoyl)-2-methylpyridine

CAS RN

1187169-21-6
Record name [4-(Heptyloxy)phenyl](6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Heptyloxy)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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